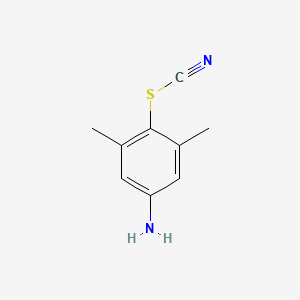
1-Benzylcyclobutane-1-carbonitrile
概要
説明
1-Benzylcyclobutane-1-carbonitrile is an organic compound with the molecular formula C12H13N It consists of a cyclobutane ring substituted with a benzyl group and a nitrile group
準備方法
1-Benzylcyclobutane-1-carbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloride with cyclobutanecarbonitrile in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
1-Benzylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or other reduced products.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Benzylcyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound can be used in the study of biological pathways and interactions, particularly in the context of its effects on cellular processes.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development or as an active pharmaceutical ingredient.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Benzylcyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular activity. The exact molecular targets and pathways depend on the specific context of its use, such as in drug development or biochemical research .
類似化合物との比較
1-Benzylcyclobutane-1-carbonitrile can be compared with other similar compounds, such as cyclobutanecarbonitrile and benzyl cyanide. While cyclobutanecarbonitrile lacks the benzyl group, benzyl cyanide lacks the cyclobutane ring. The presence of both the benzyl group and the cyclobutane ring in this compound gives it unique properties and reactivity compared to these related compounds .
Similar compounds include:
- Cyclobutanecarbonitrile
- Benzyl cyanide
- 1-Benzylpiperazine
特性
分子式 |
C12H13N |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
1-benzylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H13N/c13-10-12(7-4-8-12)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-9H2 |
InChIキー |
SCVICJUWBCZFDM-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(CC2=CC=CC=C2)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details












試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Iodobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B8692530.png)




![N-methyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B8692559.png)
![TERT-BUTYL N-[1-(PROP-2-YNOYL)CYCLOPROPYL]CARBAMATE](/img/structure/B8692567.png)
![[(3-Methyl-4-nitrophenyl)methyl]hydrazine](/img/structure/B8692572.png)
![4'-Bromo-3',4-dimethoxy-[1,1'-biphenyl]-2-amine](/img/structure/B8692580.png)
![5-Oxo-5H-chromeno[2,3-B]pyridine-7-carbonitrile](/img/structure/B8692598.png)


